molecular formula C7H10N2O2S B13312518 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Cat. No.: B13312518
M. Wt: 186.23 g/mol
InChI Key: NAMXXFFMFYFCOL-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of 2-methylthiazole with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different properties and applications depending on the nature of the substituents .

Scientific Research Applications

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid
  • Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
  • Ethyl 3-amino-3-(4-methyl-1,3-thiazol-5-yl)propanoate

Uniqueness

3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is unique due to the presence of the 2-methyl group on the thiazole ring, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-9-6(3-12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)

InChI Key

NAMXXFFMFYFCOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(CC(=O)O)N

Origin of Product

United States

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